4-Hydroxybenzenesulfonic acid

Description

Nomenclature and Chemical Structure within a Research Context

In scientific discourse, precise nomenclature and a clear understanding of chemical structure are paramount for unambiguous communication and the reproducibility of research findings.

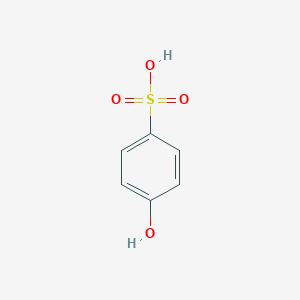

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-Hydroxybenzenesulfonic acid . nih.govthermofisher.com This name precisely describes its molecular structure: a benzene (B151609) ring functionalized with a hydroxyl group and a sulfonic acid group, with the substituents located at positions 1 and 4, respectively.

In scientific literature and commercial contexts, this compound is referred to by a variety of synonyms. This array of names often reflects its historical usage or its relationship to parent compounds like phenol (B47542) and benzenesulfonic acid. The most common synonym is p-phenolsulfonic acid, where "p-" or "para-" indicates the 1,4-substitution pattern on the benzene ring. nih.govtcichemicals.com

| Synonym | Reference |

| p-Phenolsulfonic acid | nih.govtcichemicals.com |

| Phenol-4-sulfonic acid | nih.govtcichemicals.com |

| Sulfocarbolic acid | chemicalbook.comnih.gov |

| p-Sulfophenol | fishersci.canih.gov |

| p-Hydroxybenzenesulfonic acid | fishersci.canih.gov |

| Benzenesulfonic acid, 4-hydroxy- | nih.govguidechem.com |

| 4-Sulfophenol | nih.gov |

This table is based on data from multiple sources. chemicalbook.comfishersci.canih.govtcichemicals.comguidechem.com

The concept of structural isomerism is critical when discussing hydroxybenzenesulfonic acids. The relative positions of the hydroxyl and sulfonic acid groups on the benzene ring give rise to three distinct isomers: ortho (2-), meta (3-), and para (4-). ontosight.aistenutz.eu The para isomer, this compound, is generally the most stable thermodynamically. Research into the sulfonation of phenol shows that the reaction temperature and duration are key factors in determining the isomeric distribution of the product. Typically, sulfonation at lower temperatures favors the formation of the ortho isomer (2-hydroxybenzenesulfonic acid), which can then be thermally rearranged to the more stable para isomer upon heating.

The primary distinction between this compound and its ortho isomer, 2-hydroxybenzenesulfonic acid, lies in the substitution pattern on the benzene ring. This positional difference influences their chemical properties and synthesis. A mixture of these ortho and para isomers is often produced during the sulfonation of phenol. echemi.comatamanchemicals.com

| Feature | This compound (para-isomer) | 2-Hydroxybenzenesulfonic acid (ortho-isomer) |

| Structure | The -OH and -SO₃H groups are opposite each other (positions 1 and 4). | The -OH and -SO₃H groups are adjacent (positions 1 and 2). |

| CAS Number | 98-67-9 nih.gov | 609-46-1 echemi.com |

| Formation | Favored at higher temperatures (ca. 110 °C) as the thermodynamically stable product of phenol sulfonation. chemicalbook.comchemicalbook.com | Formed as the kinetic product at lower temperatures and can rearrange to the para-isomer with heat. |

| Applications | Used as an additive in electroplating baths, a catalyst, and an intermediate for dyes and polymers. chemicalbook.comfishersci.ca | Often used in mixtures with the para-isomer, for example, in the production of synthetic tanning agents. chemicalbook.com |

This table provides a comparative overview based on available chemical data. chemicalbook.comfishersci.canih.govechemi.comchemicalbook.com

3,5-Dichloro-4-hydroxybenzenesulfonic acid is a halogenated derivative of this compound. cymitquimica.comnih.gov Its core structure is the same, but with the addition of two chlorine atoms to the benzene ring at the positions ortho to the hydroxyl group (positions 3 and 5). cymitquimica.comnih.gov This substitution significantly alters the molecule's properties, including its molecular weight and reactivity. It is identified by the CAS Number 25319-98-6 and is considered a useful research chemical. cymitquimica.comcymitquimica.comsielc.com

Structural Isomerism and Positional Specificity in Research

Historical Perspectives and Evolution of Research Interest

The study of this compound is intrinsically linked to the broader history of research into electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The sulfonation of phenol, the primary method for synthesizing this compound, has been a subject of study for well over a century. acs.org Early mechanistic investigations, notably by researchers like Christopher Ingold, provided the foundational understanding of how electrophiles like the nitronium ion attack aromatic rings. masterorganicchemistry.com Later, extensive work by scientists such as Hans Cerfontain specifically on aromatic sulfonation detailed the kinetics and mechanisms, including the sulfonation of phenol and related compounds. masterorganicchemistry.comrsc.org

Initially, research was focused on understanding the reaction conditions that control the formation of ortho and para isomers. The observation that the kinetically favored ortho-phenolsulfonic acid converts to the thermodynamically stable para-phenolsulfonic acid at higher temperatures was a key finding.

Over time, the focus of research has evolved from fundamental reaction mechanics to a wide array of practical applications. A significant industrial use that emerged was in tin electroplating, where it is a key component of the "Ferrostan" process electrolyte. universiteitleiden.nl Its utility as a versatile catalyst in various organic reactions has also been a subject of considerable research. fishersci.caatamanchemicals.com

More recent academic investigations have explored novel applications for this compound. These include its use as a catalyst for the desulfonation of hydroxybenzenesulfonic acid itself, facilitated by palladium complexes, and its role in creating advanced materials. rsc.org For instance, it has been used to trigger the rapid preparation of phenolic aerogel composites, highlighting its continuing relevance in materials science. beilstein-journals.orgresearchgate.net The compound also serves as a redox-mediator in the laccase-catalyzed degradation of textile dyes, pointing to its potential in environmental chemistry applications. fishersci.ca

Significance and Broad Research Relevance

The distinct structure of this compound underpins its wide-ranging applications in chemical synthesis and catalysis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an acidic sulfonic acid group, allows it to participate in a variety of chemical reactions and serve multiple roles in synthetic and catalytic processes.

Role as a Key Intermediate in Chemical Synthesis

This compound is a crucial intermediate in the synthesis of a diverse array of chemical products, including pharmaceuticals, dyes, and specialized polymers. cymitquimica.comsolubilityofthings.com Its utility stems from the reactivity of both the aromatic ring and its functional groups.

The synthesis of this compound itself is typically achieved through the sulfonation of phenol. In a common laboratory and industrial method, phenol is reacted with concentrated sulfuric acid. The reaction temperature is a critical parameter, as lower temperatures favor the formation of the ortho isomer (2-hydroxybenzenesulfonic acid), while higher temperatures (around 100-110 °C) promote the formation of the para isomer, this compound, as the major product. chembk.comchemicalbook.com

Once synthesized, it serves as a versatile building block. For instance, it is a precursor in the production of certain agrochemicals and pharmaceuticals. The sodium salt of this compound, sodium p-hydroxybenzenesulfonate, is also a significant intermediate in organic synthesis. chembk.comatamanchemicals.com Furthermore, it can be used to create specialized polymers; for example, its reaction with 2-halogenomalonic esters produces ethers that are then used to manufacture polyesters with an enhanced affinity for basic dyes. chemicalbook.com Condensation products of this compound with formaldehyde (B43269) are used to improve the dyeing properties of polyamide fibers. chemicalbook.com

A notable application is in the synthesis of solid acid resins. A novel solid p-hydroxybenzenesulfonic acid–formaldehyde (SPFR) resin was prepared via a hydrothermal method. rsc.org This demonstrates its role in creating functional materials for catalytic applications.

Table 1: Selected Synthetic Applications of this compound

| Product Class | Specific Application | Reference |

| Polymers | Manufacture of polyesters with improved dye affinity | chemicalbook.com |

| Polymers | Improving dyeing properties of polyamide fibers (with formaldehyde) | chemicalbook.com |

| Solid Acid Resins | Preparation of p-hydroxybenzenesulfonic acid–formaldehyde (SPFR) resin | rsc.org |

| Dyes | Intermediate in the production of various dyes | cymitquimica.comsolubilityofthings.com |

| Pharmaceuticals | Intermediate in the synthesis of pharmaceutical compounds | cymitquimica.comsolubilityofthings.comchembk.com |

| Agrochemicals | Intermediate in the synthesis of agrochemicals |

Catalytic Applications in Organic Transformations

The strong Brønsted acidity of the sulfonic acid group makes this compound and its derivatives effective catalysts in various organic transformations. atamanchemicals.comabo.fi These catalysts can be used in both homogeneous and heterogeneous systems, offering advantages in terms of reaction rates and, in the case of solid-supported catalysts, ease of separation and recyclability.

One of the primary catalytic uses of this compound is as an acid catalyst. atamanchemicals.com It can facilitate reactions such as esterification, hydrolysis, and condensation. abo.fi For example, it is used as a polymerization catalyst and as a curing agent for casting resins at room temperature. chembk.comreformchem.com

In a more advanced application, this compound has been used to create more complex, solid acid catalysts. For instance, a sulfonated carbon catalyst was synthesized through the reaction of 5-(hydroxymethyl)furfural with this compound. beilstein-journals.org These types of solid acid catalysts are gaining attention as environmentally friendlier alternatives to liquid mineral acids like sulfuric acid for various industrial processes. abo.fibeilstein-journals.org The aforementioned p-hydroxybenzenesulfonic acid–formaldehyde (SPFR) resin has been effectively used as a solid acid catalyst for the dehydration of fructose (B13574) and glucose to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. rsc.org

Furthermore, this compound acts as a redox-mediator in certain enzymatic reactions. It has been employed in the laccase-catalyzed degradation of indigo (B80030), a textile dye, which is relevant for wastewater treatment and environmental remediation efforts. cymitquimica.comchemicalbook.comthermofisher.krthermofisher.com

Table 2: Catalytic Roles of this compound

| Catalytic Role | Reaction Type | Example Application | Reference |

| Acid Catalyst | Polymerization | General polymerization processes | atamanchemicals.comthermofisher.krthermofisher.com |

| Acid Catalyst | Curing Agent | Curing of casting resins | chembk.comreformchem.com |

| Solid Acid Catalyst | Dehydration | Conversion of fructose and glucose to HMF (as SPFR resin) | rsc.org |

| Redox-Mediator | Enzymatic Degradation | Laccase-catalyzed degradation of indigo dye | cymitquimica.comchemicalbook.comthermofisher.krthermofisher.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPBITJSIHRMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046421 | |

| Record name | 4-Hydroxyphenylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenolsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MISCIBLE WITH WATER, ALCOHOL | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.337 | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000033 [mmHg] | |

| Record name | p-Phenolsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES | |

CAS No. |

98-67-9 | |

| Record name | 4-Hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenolsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyphenylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74LRO149A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYPHENYLSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Reaction Pathways

Direct Sulfonation of Phenol (B47542): Mechanistic and Optimization Studies

The direct sulfonation of phenol stands as a primary and extensively studied method for the synthesis of 4-hydroxybenzenesulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl (-OH) group of the phenol ring directs the incoming sulfonic acid group (-SO₃H) to either the ortho or para position. The electrophile in this process is typically sulfur trioxide (SO₃), which is generated from the self-ionization of concentrated sulfuric acid.

The mechanism proceeds through the attack of the electron-rich phenol ring on the sulfur trioxide. The hydroxyl group, being an activating group, increases the electron density at the ortho and para positions, thus facilitating the electrophilic attack at these sites. The reaction is reversible and the product distribution is highly dependent on the reaction conditions, particularly temperature. At lower temperatures, the kinetically controlled ortho-isomer, 2-hydroxybenzenesulfonic acid, is the major product. Conversely, at higher temperatures, the thermodynamically more stable para-isomer, this compound, is predominantly formed. quora.commlsu.ac.in

Reaction Parameters and Their Influence on Yield and Selectivity

The yield and selectivity of this compound are critically influenced by several reaction parameters. Optimization of these parameters is crucial for maximizing the production of the desired para-isomer. Key parameters include reaction temperature, the molar ratio of sulfuric acid to phenol, reaction time, and stirring speed.

Elevated temperatures, typically around 100-150°C, favor the formation of the para-isomer. quora.comresearchgate.net The molar ratio of sulfuric acid to phenol also plays a significant role; an excess of sulfuric acid can lead to the formation of byproducts. Studies have shown that a molar ratio of around 1.1 to 4.5 can be optimal depending on the reactor setup. researchgate.net The reaction time is another critical factor, with longer durations at elevated temperatures promoting the conversion of the ortho-isomer to the para-isomer. Stirring speed is important for ensuring proper mixing and mass transfer, thereby influencing the reaction rate and product distribution.

Table 1: Influence of Reaction Parameters on the Direct Sulfonation of Phenol

| Parameter | Condition | Effect on Yield and Selectivity |

|---|---|---|

| Reaction Temperature | Low Temperature (e.g., 25°C) | Favors formation of the kinetically controlled ortho-isomer. quora.com |

| High Temperature (e.g., 100-150°C) | Promotes the formation of the thermodynamically stable para-isomer. quora.comresearchgate.net | |

| Sulfuric Acid to Phenol Molar Ratio (η) | 1.1 (in a rotating packed bed reactor) | High yield of p-HBSA (96.52%). researchgate.net |

| 4.5 (in a stirred tank reactor) | Yield of DSA can reach 87.34%. researchgate.net | |

| Reaction Time | Prolonged at high temperature | Increases the yield of the para-isomer through thermal rearrangement. stackexchange.com |

| Stirring Speed | 500 r·min⁻¹ (in a stirred tank reactor) | Contributes to an optimal yield of 87.34% for DSA. researchgate.net |

Thermal Rearrangement of Isomers during Synthesis

A key aspect of the direct sulfonation of phenol is the thermal rearrangement of the initially formed ortho-isomer to the more stable para-isomer. stackexchange.com At lower reaction temperatures, the formation of 2-hydroxybenzenesulfonic acid is kinetically favored. However, as the temperature is increased, this ortho-isomer can undergo desulfonation and then re-sulfonation at the para position, or a direct intramolecular rearrangement, to yield this compound. stackexchange.com This isomerization is a crucial step in achieving a high yield of the desired para-product in industrial synthesis. The thermodynamic stability of the para-isomer is attributed to reduced steric hindrance between the hydroxyl and sulfonic acid groups compared to the ortho-isomer.

Hydrolysis of Halogenated Benzenesulfonic Acid Precursors

An alternative, though less common, synthetic route to this compound involves the hydrolysis of halogenated benzenesulfonic acid precursors. This method typically utilizes a precursor such as 4-chlorobenzenesulfonic acid. The synthesis of this precursor is achieved through the sulfonation of chlorobenzene.

The subsequent conversion to this compound requires the displacement of the halogen atom (in this case, chlorine) with a hydroxyl group. This nucleophilic aromatic substitution reaction is generally challenging due to the strong carbon-halogen bond on the aromatic ring. Consequently, this hydrolysis step often necessitates harsh reaction conditions, such as high temperatures and pressures, or the use of a catalyst to proceed efficiently.

Ultrasonically Assisted Sulfonation Techniques

In recent years, ultrasonically assisted synthesis has emerged as a promising green chemistry approach for various chemical transformations, including sulfonation. The application of ultrasound to chemical reactions, a field known as sonochemistry, can lead to significant enhancements in reaction rates and yields.

Efficiency Enhancements and Reaction Kinetics under Sonication

Ultrasonic irradiation of a liquid medium generates acoustic cavitation, which is the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon creates localized "hot spots" with extremely high temperatures and pressures, as well as intense shockwaves and microjets. These extreme conditions can significantly accelerate chemical reactions by enhancing mass transfer, increasing the effective surface area of reactants, and generating reactive radical species.

In the context of phenol sulfonation, ultrasonication can lead to improved reaction kinetics and higher efficiency. While specific kinetic data for the ultrasonic sulfonation of phenol is not extensively detailed in the provided search results, the general principles of sonochemistry suggest that the reaction rate would be enhanced. Studies on related processes, such as the ultrasound-enhanced electrochemical oxidation of phenol, have demonstrated significant increases in degradation rates and current efficiency, highlighting the potential of ultrasound to accelerate reactions involving phenol. The intense mixing and localized heating provided by cavitation can overcome mass transfer limitations and increase the frequency of effective collisions between reactant molecules, leading to a faster attainment of equilibrium and potentially higher yields in shorter reaction times.

Green Chemistry Aspects of Ultrasonic Methods

Furthermore, the enhanced efficiency of ultrasonic methods can lead to higher product yields and selectivity, which in turn minimizes the formation of byproducts and reduces waste. mdpi.com This can simplify purification processes and lessen the environmental impact of the synthesis. The ability to carry out reactions under milder conditions can also reduce the need for harsh reagents or solvents. The use of ultrasound can be considered an environmentally benign energy source for promoting chemical reactions.

Sulfonation with Sulfur Trioxide for Enhanced Para Selectivity

The direct sulfonation of phenol to produce this compound is a classic electrophilic aromatic substitution. In this reaction, the electrophile is typically sulfur trioxide (SO₃), which can be used directly or generated in situ from concentrated sulfuric acid. The hydroxyl (-OH) group of phenol is a strongly activating ortho-, para-directing group. Consequently, sulfonation can yield both 2-hydroxybenzenesulfonic acid (ortho-isomer) and this compound (para-isomer).

Achieving high para selectivity is crucial for industrial applications. While the ortho-isomer is formed faster at lower temperatures under kinetic control, the para-isomer is thermodynamically more stable due to reduced steric hindrance between the large sulfonic acid group and the hydroxyl group. Therefore, conducting the reaction at elevated temperatures (e.g., 100-110°C) for a sufficient duration allows for the thermal rearrangement of the ortho-isomer to the more stable para-isomer, resulting in yields as high as 95%. chemicalbook.com

A more advanced strategy to ensure high para selectivity involves the use of a sulfur trioxide source on a phenol derivative where the hydroxyl group is protected. One such method involves converting phenol to an aryl alkanoate ester first. This ester is then sulfonated, which directs the incoming sulfo group almost exclusively to the para position. google.com

| Parameter | Condition | Effect on Product | Reference |

|---|---|---|---|

| Temperature | Low (~25°C) | Favors kinetic product (ortho-isomer) | |

| Temperature | High (100-110°C) | Favors thermodynamic product (para-isomer) | chemicalbook.com |

| Reaction Time | Prolonged | Allows for thermal rearrangement to the para-isomer | chemicalbook.com |

| Protecting Group | Esterification of -OH group | Directs sulfonation primarily to the 4-position | google.com |

To maximize the yield of the para-isomer and minimize the formation of byproducts, a multi-step synthesis involving protection of the phenolic hydroxyl group can be employed. This process consists of the following key steps:

Esterification : Phenol is first reacted with an alkanoic acid in the presence of reagents like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) to produce an aryl alkanoate ester, such as phenyl acetate. google.comresearchgate.net This step temporarily converts the activating hydroxyl group into an ester group.

Sulfonation : The resulting aryl alkanoate ester is then treated with a sulfonating agent, which can be sulfur trioxide or fuming sulfuric acid. google.com The ester group directs the electrophilic attack of SO₃ primarily to the para position, yielding an alkanoate ester of this compound (4-(alkanoyloxy)benzenesulfonic acid). google.com

Hydrolysis : The final step involves the hydrolysis of the ester group to regenerate the hydroxyl group. This step yields the high-purity this compound.

This sequence ensures that the sulfonation occurs with high regioselectivity for the desired para position.

Control over isomer formation is paramount for obtaining high-purity this compound. The two primary isomers formed during direct phenol sulfonation are the ortho and para products. The meta-isomer is not significantly formed due to the directing effect of the hydroxyl group.

Thermodynamic control is the most common method for ensuring a high para-to-ortho ratio. By heating the reaction mixture, the less stable, kinetically favored ortho-isomer undergoes either desulfonation followed by re-sulfonation or a direct rearrangement to form the thermodynamically stable para-isomer. This process is driven by the lower steric strain in the para-isomer.

The esterification strategy provides an even more robust method for isomer control. google.com By protecting the hydroxyl group as an ester, its directing influence is modified, and steric hindrance at the ortho positions is increased, making the para position the overwhelmingly favored site for sulfonation. google.com This results in a product that is primarily the 4-isomer, simplifying purification processes and leading to a higher grade of the final compound. google.com

Novel Synthetic Routes and Catalytic Approaches

Recent research has focused on developing alternative synthetic pathways that offer improved yields, milder reaction conditions, or unique catalytic applications for this compound.

A novel approach for the synthesis of aromatic sulfonic acids, including this compound, utilizes the Vilsmeier-Haack (V-H) reagent. scirp.org The V-H reagent, typically a chloroiminium salt, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.comwikipedia.org

While traditionally used for formylation reactions, researchers have adapted these conditions for sulfonation. chemistrysteps.comwikipedia.org In this method, the sulfonation of phenols is triggered by the V-H reagent in the presence of sodium bisulfite (NaHSO₃) at room temperature. scirp.org This approach has been shown to afford the corresponding sulfonic acid derivatives in very good yields. scirp.org The use of ultrasonic assistance can further enhance the reaction, reducing reaction times compared to conventional stirring methods. scirp.org

| Component Role | Reagent(s) | Reference |

|---|---|---|

| Substrate | Phenol | scirp.org |

| V-H Reagent Precursors | DMF with POCl₃ or SOCl₂ | scirp.org |

| Sulfonating Source | Sodium Bisulfite (NaHSO₃) | scirp.org |

| Solvent | Acetonitrile (B52724) | scirp.org |

This compound also serves as a substrate in catalytic reactions for the synthesis of other valuable phenolic compounds. Specifically, it can undergo desulfonation to produce phenol through the extrusion of sulfur trioxide (SO₃). rsc.orgnih.govst-andrews.ac.ukresearchgate.net

This transformation can be catalyzed by highly electron-rich palladium complexes. rsc.orgnih.govst-andrews.ac.uk Research has shown that palladium complexes bearing highly electron-donating phosphine (B1218219) ligands are particularly effective for this reaction. rsc.orgst-andrews.ac.ukresearchgate.net For instance, diphosphines such as BDTBPMB and monophosphines like P(t-Bu)₃ were found to be more effective than less electron-donating ligands like dppe or PPh₃. rsc.orgnih.govresearchgate.net This catalytic route represents an important application of this compound as a precursor in fine chemical synthesis. rsc.orgst-andrews.ac.uk Complexes of other metals, such as platinum and ruthenium, have also shown some, albeit lower, activity in related reactions. rsc.orgnih.govresearchgate.net

Chemical Reactivity and Derivatization in Advanced Materials and Functional Molecules

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

4-Hydroxybenzenesulfonic acid participates in electrophilic aromatic substitution reactions, where the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the benzene ring direct the position of incoming substituents. The hydroxyl group is an activating group, meaning it increases the electron density of the ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions, making the ring more susceptible to electrophilic attack. brainly.com Conversely, the sulfonic acid group is a deactivating group. In the case of this compound, the directing effects of these two groups are crucial in determining the outcome of substitution reactions.

Nitration and Halogenation Studies

Nitration: The nitration of this compound has been studied as a pathway to produce nitrophenolic compounds. For instance, the reaction of phenol (B47542) with sulfuric acid initially yields p-hydroxybenzenesulfonic acid. Subsequent nitration can lead to the formation of 3,5-dinitro-4-hydroxybenzenesulfonic acid, which can then be converted to picric acid (2,4,6-trinitrophenol). quora.com Another study details a method for synthesizing 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid by first sulfonating ortho-aminophenol to produce 3-amino-4-hydroxybenzenesulfonic acid, followed by nitration. google.com The primary product of the nitration of this compound is reported to be 2-nitro-4-hydroxybenzenesulfonic acid. vaia.com

Halogenation: The hydroxyl group's activating effect facilitates the halogenation of this compound. When treated with excess bromine water, this compound undergoes electrophilic aromatic substitution to form 2,4,6-tribromophenol. doubtnut.comdoubtnut.com This reaction proceeds because the hydroxyl group strongly activates the ortho and para positions, leading to the substitution of hydrogen atoms with bromine at these sites. brainly.com Some sources suggest the product is 2,4,6-tribromo-4-hydroxybenzenesulfonic acid, highlighting the substitution on the benzene ring without the displacement of the sulfonic acid group. brainly.com Recent research has also identified the formation of novel halogenated sulfonic acids in disinfected drinking water, with this compound being a potential precursor. acs.org

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Major Product(s) | Reference(s) |

|---|---|---|---|

| Nitration | Nitric Acid/Sulfuric Acid | 2-nitro-4-hydroxybenzenesulfonic acid, 3,5-dinitro-4-hydroxybenzenesulfonic acid | quora.comvaia.com |

| Bromination | Excess Bromine Water | 2,4,6-tribromophenol or 2,4,6-tribromo-4-hydroxybenzenesulfonic acid | brainly.comdoubtnut.comdoubtnut.com |

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, leading to the formation of various derivatives. These reactions are influenced by the presence of both the hydroxyl and sulfonic acid groups.

Formation of Sulfonated Quinones

The oxidation of this compound can yield sulfonated quinones. This process is of interest in various applications, including the degradation of dyes. For example, the oxidation of phenolic azo dyes by the enzyme laccase can produce this compound as one of the degradation products, which can be further oxidized. nih.gov The electrochemical oxidation of this compound on certain electrodes also leads to the formation of polymeric films and quinone-like structures.

Esterification Reactions and Ether Formation

The hydroxyl group of this compound allows for esterification and etherification reactions, which are utilized in the synthesis of polymers and other functional molecules. cymitquimica.com

Synthesis of Polyesters with Improved Dye Affinity

This compound and its derivatives are used to modify polyesters to enhance their affinity for dyes. chemicalbook.com Specifically, ethers formed from the reaction of this compound and 2-halogenomalonic esters are incorporated into polyesters to improve their ability to bind with basic dyes. chemicalbook.comguidechem.com This modification introduces sulfonic acid groups into the polymer structure, which act as dyeing sites.

Formation of Poly(ethoxy)oxybenzenesulfonic acid as Plasticizers and Emulsifiers

The reaction of this compound with ethylene (B1197577) oxide results in the formation of poly(ethoxy)oxybenzenesulfonic acid. chemicalbook.com These compounds have applications as plasticizers and emulsifiers. chemicalbook.com The ethoxylation process adds polyether chains to the phenolic oxygen, creating molecules with both hydrophilic (sulfonic acid) and lipophilic (polyether and benzene ring) characteristics, which is desirable for surfactant and emulsifying properties.

Table 2: Derivatization of this compound for Material Applications

| Reaction Type | Reactant(s) | Product | Application | Reference(s) |

|---|---|---|---|---|

| Etherification & Polymerization | 2-halogenomalonic esters | Polyesters containing sulfonated ether units | Improved dye affinity in textiles | chemicalbook.comguidechem.com |

| Ethoxylation | Ethylene oxide | Poly(ethoxy)oxybenzenesulfonic acid | Plasticizers, Emulsifiers | chemicalbook.com |

Condensation Reactions and Polymerization

The presence of the phenolic hydroxyl group and the acidic sulfonic acid moiety makes this compound a valuable monomer in condensation polymerization. These reactions lead to the formation of polymers with tailored properties for various industrial applications.

Formation of Synthetic Tanning Agents

Crude this compound, often in a mixture with its isomer 2-hydroxybenzenesulfonic acid, is utilized in the manufacturing of synthetic tanning agents, also known as syntans. chemicalbook.comnih.govguidechem.comechemi.comgoogle.com These syntans are produced through condensation reactions, typically with formaldehyde (B43269). The resulting polymeric structures can interact with collagen fibers in animal hides, imparting desirable properties such as fullness, softness, and lightfastness to the leather. The sulfonic acid groups enhance the water solubility of the tanning agent and facilitate its penetration into the leather, while the phenolic hydroxyl groups provide sites for interaction with the protein matrix.

Improvement of Polyamide Fiber Dyeing Properties

Condensation products derived from mixtures of phenolsulfonic acids and formaldehyde have been shown to improve the dyeing characteristics of polyamide fibers. chemicalbook.com These condensation polymers can be applied to the fibers to enhance their affinity for certain classes of dyes. This is particularly important for achieving deep, vibrant, and uniform shades on synthetic fabrics. The improved dyeability is attributed to the introduction of acidic sites (sulfonic acid groups) into the fiber's structure, which can interact with basic dyes.

Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) Synthesis and Electronic Properties

The copolymerization of aniline (B41778) with 2-amino-4-hydroxybenzenesulfonic acid (a derivative of this compound) leads to the formation of a conducting polymer, Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB). acs.orgacs.orgnih.gov This synthesis is typically carried out via electrochemical methods. The resulting copolymer exhibits interesting electronic properties.

The incorporation of the -SO₃⁻ and -OH functional groups into the polyaniline chain, along with the use of an ionic liquid during synthesis, contributes to the copolymer's enhanced redox activity over a wide pH range, from less than 1 to 11.0. acs.orgacs.orgnih.gov This is a significant improvement over polyaniline, which typically loses its redox activity and conductivity at a pH above 5. acs.orgacs.org The conductivity of PAAHB in its oxidized state has been measured at 0.45 S cm⁻¹. acs.orgacs.orgnih.gov The synergistic effect of the functional groups makes PAAHB a promising material for applications such as sensors and electrochromic devices. acs.orgacs.org

Table 1: Electronic Properties of PAAHB

| Property | Value | Reference |

| Conductivity (oxidized state) | 0.45 S cm⁻¹ | acs.orgacs.orgnih.gov |

| pH range for redox activity | <1 to 11.0 | acs.orgacs.orgnih.gov |

Complexation and Ligand Chemistry

The phenolic hydroxyl and sulfonic acid groups of this compound and its derivatives make them excellent ligands for forming stable complexes with various metal ions. These complexes have found applications in analytical chemistry, catalysis, and have shown potential biological activity.

Formation of Stable Metal Complexes for Analytical and Catalytic Applications

This compound and its derivatives can form stable, often colored, complexes with a variety of metal ions. t-science.org This property is exploited in analytical chemistry for the spectrophotometric determination of metals. t-science.org The stability and distinct spectral properties of these complexes allow for sensitive and selective quantification of metal ions in various samples. Furthermore, these metal complexes can exhibit catalytic activity. For instance, this compound has been used as a redox-mediator in the laccase-catalyzed degradation of the textile dye indigo (B80030). chemicalbook.comthermofisher.kr The sulfonic acid groups can also be used to create water-tolerant solid acid catalysts. abo.fi

Copper(II) Complexes of Derivatives and Biological Activity

Derivatives of this compound, particularly Schiff bases formed from its amino-substituted analogues, can act as ligands for copper(II) ions, forming complexes with notable biological activity. For example, copper(II) complexes of thiosemicarbazones derived from 3-formyl-4-hydroxybenzenesulfonic acid have been synthesized and characterized. rsc.org These water-soluble complexes have shown the ability to induce the accumulation of reactive oxygen species (ROS) and promote an antioxidant response in highly resistant breast cancer cells. rsc.org The coordination of the copper(II) ion to the Schiff base ligand is crucial for this biological activity. The resulting complexes often exhibit enhanced cytotoxic effects compared to the free ligands. researchgate.net

Table 2: Investigated Biological Activities of Copper(II) Complexes of this compound Derivatives

| Derivative | Biological Activity Investigated | Reference |

| 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones | Induction of ROS in breast cancer cells | rsc.org |

| 4-oxo-4H-chromene-3-carbaldehyde-4(N)-substituted thiosemicarbazones | Anticancer activity against lung and breast cancer cell lines | researchgate.net |

Grafting Reactions for Polymer Modification

The chemical modification of polymers through grafting reactions is a pivotal strategy for tailoring their properties and introducing new functionalities. In the realm of advanced materials, particularly for membrane applications, the grafting of specific molecules onto a polymer backbone can dramatically alter its surface chemistry, hydrophilicity, and ionic conductivity. This section explores the grafting of this compound onto fluorinated copolymers, a process that imparts desirable characteristics for applications such as fuel cell membranes.

Attachment to Fluorinated Copolymers for Membrane Preparation

The grafting of this compound onto fluorinated copolymers, specifically poly(vinylidene fluoride-co-hexafluoropropene) (Poly(VDF-co-HFP)), has been investigated as a method to prepare novel fluoropolymers with sulfonic acid side groups, which are precursors for fuel cell membranes. researchgate.net This process aims to combine the excellent chemical and thermal stability of the fluoropolymer backbone with the ion-exchange capabilities of the sulfonic acid moiety.

The direct grafting of this compound is challenging. To facilitate the reaction, the sulfonate phenate is first modified. One approach involves converting it to the didecyldimethylammonium bromide sulfonate phenate salt. researchgate.net This modification enhances the nucleophilicity of the phenate and promotes the substitution reaction onto the fluorinated polymer chain.

The grafting reaction is typically carried out in a solution, where the modified this compound derivative reacts with the Poly(VDF-co-HFP) copolymer. The extent of grafting, which is the molar percentage of the polymer repeat units that have been functionalized, is a critical parameter that influences the final properties of the membrane. Research has shown that the substitution of the didecyldimethylammonium bromide sulfonate phenate salt onto the Poly(VDF-co-HFP) copolymer results in molar grafting percentages ranging from 1.8 to 5.1 mol-%. researchgate.net The degree of grafting can be influenced by various factors, including the reaction time, temperature, and the concentration of the reactants.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to confirm and quantify the grafting of the aryl sulfonic acid side functions onto the fluoropolymer backbone. researchgate.net By analyzing the NMR spectra of the modified polymer, researchers can identify the characteristic signals of the attached aromatic ring and sulfonate groups, thereby verifying the success of the grafting reaction.

The resulting grafted copolymers are precursors to proton-exchange membranes. The introduction of the sulfonic acid groups is intended to facilitate proton transport across the membrane, a crucial function in fuel cells. The performance of these membranes is evaluated based on their ion exchange capacity (IEC), proton conductivity, and water uptake. While the theoretical ion exchange capacities of these materials were found to be about half that of the benchmark material Nafion®, they exhibited non-negligible proton conductivity, with one measurement reaching 5.1 mS cm⁻¹. researchgate.net The water uptake of these grafted copolymers was observed to be in the same order of magnitude as that of Nafion®. researchgate.net Furthermore, thermogravimetric analysis has demonstrated that these novel materials exhibit thermal stability up to 200 °C. researchgate.net

| Property | Grafted Poly(VDF-co-HFP) | Reference Material (Nafion®) |

| Grafting Percentage (mol-%) | 1.8 - 5.1 | Not Applicable |

| Proton Conductivity (mS cm⁻¹) | Up to 5.1 | Higher |

| Ion Exchange Capacity | Approx. 50% of Nafion® | Benchmark |

| Water Uptake | Similar to Nafion® | Benchmark |

| Thermal Decomposition (°C) | > 200 | - |

Mechanistic Studies of Grafting onto Poly(VDF-co-HFP) Copolymers

The mechanism for the grafting of this compound derivatives onto Poly(VDF-co-HFP) copolymers is proposed to be similar to the grafting of bisphenols onto vinylidene fluoride (B91410) (VDF)-containing copolymers. researchgate.net This mechanism involves a nucleophilic substitution reaction on the polymer backbone.

The Poly(VDF-co-HFP) copolymer contains VDF units (-CH₂-CF₂-) and hexafluoropropene (B89477) (HFP) units (-CF₂-CF(CF₃)-). The presence of the electron-withdrawing HFP unit is believed to activate the adjacent VDF unit, making it susceptible to nucleophilic attack. The proposed mechanism proceeds through the following key steps:

Deprotonation: In the presence of a base, the hydroxyl group of the this compound derivative is deprotonated to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks a carbon atom in the VDF unit that is adjacent to an HFP unit. This attack is directed at the carbon atom of a CF₂ group.

Fluoride Elimination: The nucleophilic attack leads to the displacement of a fluoride ion (F⁻) from the polymer backbone. This elimination of a fluoride ion is a crucial step in the formation of the covalent bond between the phenoxy group and the polymer chain.

The role of modifying the sulfonate phenate, for instance, by creating the didecyldimethylammonium bromide sulfonate phenate salt, is to increase its solubility in the reaction medium and to enhance its nucleophilicity, thereby facilitating the attack on the electrophilic carbon center of the VDF unit. researchgate.net

The reaction is thought to preferentially occur at the VDF unit adjacent to an HFP unit due to the strong electron-withdrawing inductive effect of the trifluoromethyl group (-CF₃) in the HFP unit. This effect polarizes the C-F bonds in the neighboring VDF unit, making the carbon atom more electrophilic and thus a better target for the nucleophilic phenoxide.

While this mechanism provides a rational framework for the grafting process, the actual reaction can be complex. Side reactions, such as dehydrofluorination of the polymer backbone, can also occur under the reaction conditions. The low molar percentages of grafting achieved with the didecyldimethylammonium bromide sulfonate phenate salt suggest that the reaction may be kinetically hindered, possibly due to steric effects or the relatively moderate nucleophilicity of the phenoxide. researchgate.net In contrast, using an amine-based grafting agent has been shown to achieve higher grafting percentages, up to 13 mol-%, indicating that the nature of the nucleophile plays a significant role in the reaction efficiency. researchgate.net

Analytical Methodologies and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of 4-hydroxybenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the aromatic protons of this compound typically exhibit distinct signals. For instance, in one study, the aromatic protons appeared in the range of δ 7.23–7.94 ppm, with the hydroxyl proton showing a signal at δ 9.84 ppm. scirp.org Another analysis identified the proton ortho to the hydroxyl group at a higher field (6.662 ppm) and the proton ortho to the sulfonate group at a lower field (7.399 ppm), reflecting the different electronic effects of these functional groups. optica.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts for the carbon atoms in this compound have been reported, with values of 158.56 δ, 136.54 δ, 127.22 δ, and 114.40 δ, corresponding to the different carbon environments in the benzene (B151609) ring. scirp.org

A summary of reported NMR data for this compound is presented below:

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H | 7.23–7.94 (aromatic), 9.84 (OH) | scirp.org |

| ¹H | 6.662 (ortho to -OH), 7.399 (ortho to -SO₃H) | optica.org |

| ¹³C | 158.56, 136.54, 127.22, 114.40 | scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Analysis and Anion Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of this compound and its derivatives. The absorption of UV or visible light by the compound provides information about its electronic transitions and can be used for quantitative analysis.

Studies have shown that this compound exhibits characteristic absorption spectra in the UV range. For example, UV-Vis spectroscopy is employed at 254 nm to monitor the degradation kinetics of the compound in catalytic studies. Furthermore, the sodium salt of this compound has a lower cutoff wavelength in the UV region, which is an important optical property. scispace.com

Derivatives of 3-amino-4-hydroxybenzenesulfonic acid have been synthesized and investigated for their potential as chemosensors for anions, where changes in the UV-Vis spectrum upon anion binding allow for colorimetric detection. itu.edu.trdntb.gov.uaresearchgate.net The absorption spectra of these imine compounds in a DMSO solution have been recorded and compared with theoretical predictions. researchgate.net

Mass Spectrometry Applications

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of this compound.

This compound has found a significant application as a matrix material in Liquid Secondary-Ion Mass Spectrometry (LSIMS). researchgate.netchromatographyonline.comamazonaws.com In this role, it facilitates the ionization of non-volatile and thermally labile molecules, such as peptides and nucleosides. researchgate.net

Key properties of this compound as an LSIMS matrix include:

Reduction-Inhibiting Agent: It helps to prevent the reduction of analytes during the ionization process, which can be a problem with other matrices like thioglycerol. researchgate.netacs.org

Good Solvent: It is a good solvent for polar compounds. researchgate.net

Low Background Signal: It produces a low background signal, leading to cleaner mass spectra. researchgate.net

Persistent Secondary-Ion Beams: It allows for the generation of stable and long-lasting ion signals. researchgate.net

High-accuracy mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and quantification of environmental contaminants, including this compound and its halogenated derivatives. This technique provides precise mass measurements, enabling the determination of elemental compositions.

For instance, high-resolution mass spectrometry was used to identify 3,5-dichloro-4-hydroxybenzenesulfonic acid as an unknown persistent pollutant in natural waters. luc.edursc.org The accurate mass data allowed for the confident assignment of the empirical formula C₆H₃Cl₂SO₄. rsc.org In another study, database-assisted targeted secondary electrospray ionization high-resolution mass spectrometry (dGOT-SESI-HRMS) was used to annotate this compound in the headspace of bacterial cultures. nih.gov

Chromatographic Separations

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of this compound from various matrices.

Reverse-phase HPLC with UV detection (HPLC-UV) is a common method for the analysis of this compound. analytice.com A typical method might use a C18 column and a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid. sielc.comsielc.com The retention time of this compound under specific chromatographic conditions is a key parameter for its identification.

Ion-pair reversed-phase liquid chromatography (IP-RPLC) has also been investigated for the separation of strongly ionized acidic compounds like this compound. nih.gov Furthermore, sequential elution-liquid chromatography (SE-LC) using tandem columns (e.g., C18 and strong anion-exchange) has been validated for the separation of complex mixtures containing this compound. researchgate.netwiley.com

The following table summarizes some of the chromatographic conditions used for the analysis of this compound and its derivatives:

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Analysis of 3,5-Dibromo-4-hydroxybenzenesulfonic acid | sielc.com |

| RP-HPLC | Not specified | Not specified | UV | Quantification of this compound | analytice.com |

| SE-LC | Agilent Poroshell EC-C18 and Waters Spherisorb SAX | Formic acid, Acetonitrile, Ammonium (B1175870) formate | Not specified | Separation of weak acids, neutrals, and permanent anions | wiley.com |

| IP-RPLC | Silica-based C18 | Methanol (B129727), Buffer salts (e.g., ammonium chloride) | Not specified | Investigating retention behavior of sulfonic acids | nih.gov |

High-Performance Liquid Chromatography-UV (HPLC-UV) for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of this compound. analytice.com This technique separates the compound from other components in a mixture based on its interaction with a stationary phase (the column) and a mobile phase (the solvent). The separated compound is then detected by its absorbance of UV light.

Reverse-phase HPLC is a common approach for analyzing this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is frequently employed. rsc.org The mobile phase often consists of a mixture of acetonitrile and water, sometimes with the addition of an acid like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.com

The quantification of this compound is achieved by creating a calibration curve using pure standards of the compound. The area under the chromatographic peak corresponding to this compound is proportional to its concentration. This method can achieve detection limits in the micromolar (µM) range. For some applications, the limit of quantification (LOQ) is reported to be approximately 5 mg/L. analytice.com

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography-UV (HPLC-UV) analytice.com |

| Mode | Reverse-Phase (RP) |

| Mobile Phase | Acetonitrile (MeCN) and water, often with phosphoric or formic acid sielc.com |

| Quantification | Based on calibration curves from pure standards |

| Limit of Quantification (LOQ) | Approximately 5 mg/L analytice.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Micropollutant Detection

For the detection of this compound and its derivatives as micropollutants in environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique. rsc.orgwrc.org.za This method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the identification and quantification of trace levels of contaminants. wrc.org.za

The analysis of micropollutants often involves a sample preparation step to concentrate the analytes and remove interfering substances from the matrix. wrc.org.za Solid-phase extraction (SPE) is a commonly used technique for this purpose. rsc.org For example, Oasis HLB cartridges can be used to isolate chlorinated compounds from water samples. rsc.org

In LC-MS/MS analysis, after chromatographic separation, the molecules are ionized, typically using electrospray ionization (ESI). waters.com The resulting ions are then fragmented, and the specific fragment ions (daughter ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for the target analyte. waters.com For instance, the analysis of 3,5-dichloro-4-hydroxybenzene sulfonic acid, a derivative of this compound, has been demonstrated using LC-MS/MS with a C18 column and a water/methanol gradient. rsc.org

The use of high-resolution mass spectrometry (HRMS) can provide accurate mass data, which helps in determining the empirical formula of unknown pollutants. rsc.org For example, high-resolution LC-Time-of-Flight (TOF) mass spectrometry was used to identify a chlorinated compound with an empirical formula of C₆H₃Cl₂SO₄ based on its exact mass. rsc.org

Table 2: LC-MS/MS Parameters for Micropollutant Detection

| Parameter | Details |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) rsc.org |

| Sample Preparation | Solid-Phase Extraction (SPE) rsc.org |

| Ionization | Electrospray Ionization (ESI) waters.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) waters.com |

| Application | Detection of micropollutants in environmental samples rsc.orgwrc.org.za |

Crystallographic Analysis for Solid-State Characterization

Crystallographic analysis, particularly single-crystal X-ray diffraction, is an essential technique for the detailed characterization of the solid-state structure of this compound and its derivatives. sciencepublishinggroup.comresearchgate.net This method provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of Derivatives

The crystal structures of several derivatives of this compound have been determined. For example, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate has been reported. researchgate.net In this structure, the asymmetric unit consists of one molecule of the sulfonic acid derivative and one and a half water molecules. researchgate.net The non-hydrogen atoms of the ethoxycarbonyl group are nearly coplanar with the benzene ring. researchgate.net

Another example is the crystal structure of a tetranuclear organotin(IV) complex derived from this compound. sciencepublishinggroup.com This complex, [n-Bu₂Sn]₄(µ₃-O)₂(µ₂-OH)₂[OSO₂-C₆H₄-(4-OH)]₂, crystallizes in the triclinic space group P-1 and features a ladder-like structure. sciencepublishinggroup.com The structure is a centrosymmetric dimer of an oxoditin(IV) unit with a central four-membered ring. sciencepublishinggroup.com

The determination of these crystal structures involves growing single crystals of the compounds and then analyzing them using an X-ray diffractometer. sciencepublishinggroup.comresearchgate.net The resulting diffraction data is then used to solve and refine the crystal structure.

Table 3: Crystallographic Data for a Derivative of this compound

| Parameter | 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate researchgate.net |

| Crystal System | Monoclinic |

| Space Group | C12/c1 (no. 15) |

| a (Å) | 10.6986(8) |

| b (Å) | 11.4439(8) |

| c (Å) | 20.975(2) |

| β (°) | 104.529(2) |

| V (ų) | 2485.9 |

| Z | 8 |

Hydrogen Bonding and Supramolecular Interactions in Crystalline Forms

Hydrogen bonding plays a crucial role in the crystal packing and supramolecular architecture of this compound and its derivatives. nih.govcymitquimica.comiucr.org The presence of both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group allows for the formation of extensive hydrogen bond networks. cymitquimica.com

In the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate, the oxygen atoms of the sulfonic group act as hydrogen bond donors, interacting with neighboring water molecules. researchgate.net These hydrogen bonds connect adjacent molecules, forming a three-dimensional network. researchgate.net

The study of ammonium salts of 3-carboxy-4-hydroxybenzenesulfonic acid (5-sulfosalicylic acid) provides further insight into hydrogen bonding patterns. nih.gov In the hydrated salt, the monoanions form head-to-tail cyclic hydrogen-bonding associations. nih.gov These associations involve carboxylic acid O-H···O(water) and water O-H···O(sulfonate) hydrogen bonds, as well as ammonium N-H···O(sulfonate) and N-H···O(carboxy) hydrogen bonds. nih.gov These interactions lead to the formation of a three-dimensional framework structure. nih.gov

In cocrystals with other molecules, such as 4-carboxypyridine, this compound (as 5-sulfosalicylic acid) can form extensive hydrogen-bonded networks involving O—H···O and N—H···O interactions, resulting in a three-dimensional framework. iucr.org Similarly, in proton-transfer compounds with substituted anilines, three-dimensional hydrogen-bonded polymeric structures are observed, where both water molecules and carboxylic acid groups are involved in extending the structure. nih.gov

Advanced Applications and Research Domains

Catalysis and Reaction Engineering

Redox-Mediator in Enzymatic Degradation Processes

4-Hydroxybenzenesulfonic acid functions as a redox mediator in enzymatic degradation, particularly in processes catalyzed by laccase. chemicalbook.comthermofisher.krfishersci.setheclinivex.comcymitquimica.comfishersci.ca This is especially relevant in the treatment of industrial effluents, such as those from the textile industry containing indigo (B80030) dye. fishersci.setheclinivex.comcymitquimica.comfishersci.ca In a laccase-mediator system, the acid facilitates the oxidation of substrates that are not easily oxidized by the enzyme alone.

Research has shown that while laccases can directly oxidize indigo, the addition of redox mediators like this compound can enhance the degradation rate. For instance, in the laccase-catalyzed degradation of indigo, the presence of this compound resulted in a measurable increase in the oxidation rate. uminho.pt The process involves the enzymatic oxidation of the mediator, which in its oxidized state, goes on to oxidize the target pollutant, such as a dye molecule. This indirect oxidation mechanism broadens the applicability of laccase enzymes to a wider range of recalcitrant compounds. researchgate.net

The degradation of azo dyes, another major class of textile pollutants, can also be facilitated by this compound. Studies on the degradation of sulfonated azo dyes by peroxidases from fungi have identified this compound as a metabolic product. asm.org This indicates its role within the complex biochemical pathways of dye degradation.

Polymerization Catalyst in Specialized Synthetic Routes

The compound is utilized as a polymerization catalyst in specific synthetic pathways. chemicalbook.comthermofisher.krfishersci.sefishersci.caatamanchemicals.com It is a key component in the synthesis of polymers with formaldehyde (B43269). For example, polymers synthesized from this compound, formaldehyde, and urea (B33335) exhibit properties like water solubility and potential for ionic exchange due to the presence of hydroxyl and sulfonic acid groups. ontosight.ai These polymers also show reasonable thermal stability. ontosight.ai

Furthermore, condensation products of phenolsulfonic acid mixtures with formaldehyde are used to improve the dyeing properties of polyamide fibers. chemicalbook.com

Catalytic Applications in Organic Synthesis

This compound serves as an acid catalyst in various organic synthesis reactions. Its acidic nature facilitates reactions such as esterification. rsc.orgresearchgate.net For instance, it has been used as a catalyst in the esterification of oleic acid with methanol (B129727) for biodiesel production. researchgate.net

The compound is also a precursor in the synthesis of other catalysts. A notable example is the creation of a novel sulfonated carbon catalyst, where this compound is reacted with 5-(hydroxymethyl)furfural. beilstein-journals.org This highlights its role as a building block for more complex catalytic materials. Additionally, it can be used in the desulfonation to produce phenolic compounds, catalyzed by electron-rich palladium complexes. researchgate.net

Role in Phenolic Aerogel Composites Preparation

In the preparation of phenolic aerogel composites, this compound plays a crucial role as a catalyst. It has been shown to trigger the rapid preparation of these composites, which can then be dried under ambient pressure. connectedpapers.comablesci.comnih.gov Phenolic aerogels are known for their low density, high surface area, and excellent thermal insulation properties. nih.govllnl.govdlr.de

The synthesis of these aerogels often involves the sol-gel polymerization of resorcinol (B1680541) and formaldehyde. researchgate.netscience.gov this compound acts as an acid catalyst, accelerating the gelation process. This catalytic action is vital for controlling the structure and properties of the final aerogel material.

Materials Science and Engineering

Application in Electroplating Baths

This compound is a crucial additive in electroplating, particularly in acid tin plating processes. gpcchem.comatamanchemicals.com It is a primary component of the "Ferrostan" electrolyte, one of the most common methods used for tin electroplating on steel. universiteitleiden.nl In these baths, the acid serves multiple functions. It acts as the main electrolyte, a stabilizer, and a complexing agent, ensuring a consistent and efficient deposition of tin ions (Sn²⁺) onto the metal substrate. taihuachem.com This results in bright, uniform, and corrosion-resistant tin coatings. taihuachem.com

The presence of phenolsulfonic acid in the electrolyte bath helps to improve the quality of the plating by acting as a surfactant, which reduces surface tension and enhances the uniformity of the metal coating. Research has shown that factors such as the concentration of stannous ions and the flow rate of the electrolyte in phenolsulfonic acid baths significantly impact the quality and corrosion resistance of the resulting tinplate, with higher ion concentrations enabling high current density plating. sterc.org While phenolsulfonic acid-based baths have been an industry standard, alternatives like methane (B114726) sulfonic acid (MSA) have been studied to overcome some drawbacks, such as the spontaneous oxidation of tin ions and the toxicity of the phenol (B47542) group. conicet.gov.ar Nevertheless, this compound remains a key ingredient for achieving specific qualities in tin and other metal coatings like copper. atamanchemicals.com

| Parameter | Role/Effect in Electroplating | Supporting References |

| Function | Electrolyte, Stabilizer, Complexing Agent, Surfactant | universiteitleiden.nltaihuachem.com |

| Process | Acid Tin Plating (Ferrostan Process) | universiteitleiden.nl |

| Bath Components | Phenolsulfonic Acid, Tin Salts, Additives | taihuachem.com |

| Operating Temperature | Typically 40°C to 60°C | taihuachem.com |

| Outcome | Bright, uniform, corrosion-resistant coatings | taihuachem.com |

| Key Variable | Stannous ion concentration affects high current density plating | sterc.org |

Use in Metalworking Formulations

In the field of metalworking, this compound is incorporated into various formulations to enhance performance during machining and shaping processes. thermofisher.com It is found in metalworking fluids (MWFs), also known as cutting fluids, where it contributes to lubrication and cooling. thermofisher.comnih.gov The chemical structure of additives is critical for their function, and organic compounds like this compound are common. psu.edu

While detailed public research on its specific performance as an anti-wear or extreme pressure (EP) additive is limited, a patent for synthesizing lubricant additives describes using hydroxybenzenesulfonic acid to create esters with excellent extreme pressure properties. patsnap.com Additionally, phenolsulfonic acid is used as a component in acidic cleaning solutions to effectively remove oxides and grease from metal surfaces before subsequent treatments like plating or painting. atamanchemicals.com This pre-treatment is essential for ensuring the quality and adhesion of the final coating.

Dispersing Effects on Dyes and Thinning Agents for Cement

This compound serves as a precursor for producing high-performance additives for the dye and construction industries. When a mixture containing hydroxybenzenesulfonic acids is condensed with formaldehyde, the resulting substances exhibit good dispersing effects on dyes. sterc.orgatamanchemicals.com This property is crucial in the textile industry for achieving uniform and stable dye applications. Furthermore, the compound can act as a "resist agent," which prevents staining on polymeric materials, like wool or nylon, from dyes that contain sulfonic acid groups. google.com

In the construction sector, these formaldehyde condensates also function as thinning agents, or superplasticizers, for cement. atamanchemicals.com Superplasticizers are essential for producing high-performance concrete, as they reduce the amount of water needed while maintaining workability, which leads to stronger and more durable final structures. researchgate.net Research has focused on synthesizing novel polycarboxylate superplasticizers (PCEs) using p-hydroxybenzenesulfonic acid. One study detailed the esterification of acrylic acid with p-hydroxybenzenesulfonic acid to create a monomer that, when polymerized, produced a low-sensitivity and stable PCE with excellent control over the fluidity of cement paste over time. researchgate.net

| Application Area | Function | Mechanism/Process | Supporting References |

| Dye Industry | Dispersing Agent | Condensation with formaldehyde. | sterc.orgatamanchemicals.com |

| Textile Finishing | Stain Resist Agent | Blocks dye molecules on polymer amine end groups. | google.com |

| Construction | Cement Thinner (Superplasticizer) | Condensation with formaldehyde; Used as a monomer for advanced polycarboxylate superplasticizers. | atamanchemicals.comresearchgate.net |

Environmental Research and Remediation Technologies

The presence of this compound in industrial effluents and as a breakdown product of other pollutants has prompted significant research into its environmental fate and potential use in remediation technologies.

Wastewater Treatment and Degradation of Hazardous Dyes